Trifopsime
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Overview
Description
Preparation Methods
The synthesis of Trifopsime involves several steps. The key intermediate is 2-propanone O-[(2R)-1-oxo-2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propyl]oxime . The preparation method typically includes the following steps:
Formation of the oxime: This involves the reaction of an appropriate ketone with hydroxylamine.
Esterification: The oxime is then esterified with a suitable acid chloride to form the final product.
Chemical Reactions Analysis
Trifopsime undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Trifopsime has been used in various scientific research applications:
Mechanism of Action
The exact mechanism of action of Trifopsime is not fully understood. it is believed to act by inhibiting key enzymes involved in plant growth and development . The compound likely targets pathways related to cell division and photosynthesis, leading to the death of the weed .
Comparison with Similar Compounds
Trifopsime can be compared with other herbicides such as glyphosate, trifluralin, and endothall . Unlike these compounds, this compound has a unique trifluoromethyl group that contributes to its distinct mode of action and effectiveness . Similar compounds include:
Glyphosate: A broad-spectrum herbicide known for its effectiveness against a wide range of weeds.
Trifluralin: A pre-emergence herbicide used to control annual grasses and broadleaf weeds.
Endothall: An aquatic herbicide used to control submerged weeds.
This compound’s uniqueness lies in its specific chemical structure, which allows it to target different pathways compared to other herbicides .
Properties
CAS No. |
72131-76-1 |
---|---|
Molecular Formula |
C19H18F3NO4 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
(propan-2-ylideneamino) (2R)-2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate |
InChI |
InChI=1S/C19H18F3NO4/c1-12(2)23-27-18(24)13(3)25-15-8-10-17(11-9-15)26-16-6-4-14(5-7-16)19(20,21)22/h4-11,13H,1-3H3/t13-/m1/s1 |
InChI Key |
IBHCSFXTRODDNR-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@H](C(=O)ON=C(C)C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
CC(C(=O)ON=C(C)C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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